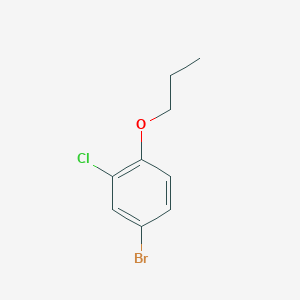

4-Bromo-2-chloro-1-propoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAICOXYASSTHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Bromo-2-chloro-1-propoxybenzene and Related Halogenated Alkoxybenzenes

Disclaimer: The specific compound 4-Bromo-2-chloro-1-propoxybenzene is not readily indexed in publicly available chemical databases. As such, a specific CAS number, detailed experimental protocols, and definitive physicochemical data for this exact molecule could not be retrieved. This guide provides a comprehensive overview of closely related and structurally similar compounds, offering insights into the general characteristics, synthesis, and handling of this class of chemicals. The information presented is intended for researchers, scientists, and drug development professionals.

Identification and Physicochemical Properties of Structurally Related Compounds

While data for this compound remains elusive, several analogous compounds with varying alkoxy and halogen substituents are well-documented. These compounds share a common halogenated benzene core, suggesting similar applications as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. A comparative summary of the key physicochemical properties of these related compounds is presented in Table 1.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 4-Bromo-2-chloro-1-isopropoxybenzene | 201849-21-0 | C₉H₁₀BrClO | 249.53 | Not specified |

| 4-Bromo-2-chloro-1-methoxybenzene | 50638-47-6 | C₇H₆BrClO | 221.48 | Solid |

| 4-Bromo-2-chloro-1-fluorobenzene | 60811-21-4 | C₆H₃BrClF | 209.44 | Liquid |

| 4-Bromo-1-chloro-2-propylbenzene | Not Available | C₉H₁₀BrCl | 233.53 | Not specified |

| 4-Bromo-2-chloro-1-methylbenzene | 89794-02-5 | C₇H₆BrCl | 205.48 | Not specified |

Table 1: Physicochemical Data of Compounds Structurally Related to this compound

Potential Synthetic Pathways

A general, plausible synthetic route for compounds like this compound can be inferred from established methods for similar halogenated alkoxyromatics. A common approach involves the Williamson ether synthesis, where a halogenated phenol is reacted with an alkyl halide in the presence of a base.

General Experimental Protocol (Hypothetical for this compound):

-

Starting Material: 4-Bromo-2-chlorophenol.

-

Alkylation: The 4-Bromo-2-chlorophenol would be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an inert solvent (e.g., dimethylformamide, acetone) to form the corresponding phenoxide.

-

Reaction: 1-Bromopropane or 1-iodopropane would then be added to the reaction mixture.

-

Workup and Purification: The reaction would be heated to facilitate the nucleophilic substitution. Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent. The crude product would then be purified using techniques such as column chromatography or distillation to yield this compound.

This proposed synthesis is illustrated in the workflow diagram below.

Caption: Proposed Synthesis of this compound

Applications in Research and Development

Halogenated alkoxybenzenes are valuable building blocks in organic synthesis. The presence of multiple reactive sites—the alkoxy group and the halogen atoms—allows for a variety of subsequent chemical transformations. The bromine atom, in particular, is well-suited for participation in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular frameworks. The chlorine atom offers an additional site for nucleophilic aromatic substitution under specific conditions.

These structural features make compounds of this class attractive intermediates in the synthesis of agrochemicals, liquid crystals, and, most notably, active pharmaceutical ingredients (APIs). For instance, the structurally related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a known intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.

Quality Control and Sourcing for Synthesis

The success of a synthetic campaign heavily relies on the quality of the starting materials. When sourcing chemical intermediates like halogenated alkoxybenzenes, it is crucial to ensure high purity. Impurities can lead to undesirable side reactions, complicate purification processes, and ultimately lower the yield and quality of the final product.

Caption: Quality Control Workflow for Chemical Intermediates

An In-depth Technical Guide to 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-propoxybenzene is a halogenated aromatic ether with potential applications as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical development and material science. The presence of bromine, chlorine, and a propoxy group on the benzene ring provides multiple sites for chemical modification, making it a versatile building block for organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on providing practical information for researchers and professionals in drug development.

Chemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from similar compounds.

Table 1: General Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀BrClO | Supplier Data[1] |

| Molecular Weight | 249.53 g/mol | Calculated |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | Chemical principles |

| CAS Number | Not definitively assigned; 1353776-75-6 is associated with the isomer 1-bromo-2-chloro-4-propoxybenzene.[2] | Chemical Database Search |

Synthesis and Reactivity

The synthesis of this compound can be logically achieved through a Williamson ether synthesis, a well-established and versatile method for preparing ethers.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies. Researchers should optimize reaction conditions for their specific needs.

Materials:

-

4-Bromo-2-chlorophenol

-

1-Bromopropane (or other propyl halide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using potassium carbonate (2.0 eq) in acetone, the reaction can be run at room temperature or reflux. Stir the mixture for 30-60 minutes to form the corresponding phenoxide.

-

Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the activating propoxy group and the deactivating but ortho-, para-directing halogen substituents.

-

Halogen Atoms: The bromine and chlorine atoms are potential sites for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. They are also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom is generally more reactive than the chlorine atom in such reactions.

-

Propoxy Group: The ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI).

Potential Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4][5][6]

-

Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the half-life of a drug molecule.

-

Lipophilicity: Halogens generally increase the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes.

-

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

While no specific biological activities or signaling pathway interactions have been reported for this compound itself, its structural motifs are present in various biologically active molecules. For instance, halogenated phenyl ethers are found in compounds with antibacterial, antifungal, and anticancer activities.[3][4][5]

Logical Workflow for Investigating Biological Activity

Caption: A logical workflow for drug discovery.

Safety and Handling

-

Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a halogenated aromatic compound with potential as a versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. While specific experimental data for this compound is sparse, its synthesis can be readily achieved through established methods like the Williamson ether synthesis. Its reactivity is predictable based on its functional groups, offering multiple avenues for further chemical modification. Researchers working with this compound should exercise caution and adhere to standard laboratory safety procedures for handling halogenated organic molecules. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

- 1. Buy 1-Bromo-4-chloro-2-propoxybenzene [smolecule.com]

- 2. 1-bromo-2-chloro-4-propoxybenzene | 1353776-75-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Technical Data Summary: 4-Bromo-2-chloro-1-propoxybenzene

This document provides a concise technical overview of the molecular weight of 4-Bromo-2-chloro-1-propoxybenzene, a substituted aromatic ether. The following data has been determined through structural analysis and calculation, providing key information for researchers and professionals in drug development and chemical synthesis.

Molecular Weight and Formula

The molecular weight of this compound has been calculated based on its deduced molecular formula, derived from its IUPAC name.

| Parameter | Value |

| Molecular Formula | C₉H₁₁BrClO |

| Molecular Weight | 250.54 g/mol |

Atomic Composition and Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of its constituent atoms. The table below details the atomic composition and the contribution of each element to the overall molecular weight.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 250.542 |

Chemical Structure and Logical Derivation

The chemical structure of this compound is derived from its systematic name. The logical relationship between the name and the structure is outlined in the diagram below.

An In-depth Technical Guide to 4-Bromo-2-chloro-1-alkoxybenzenes: Focus on the Dapagliflozin Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the chemical characteristics, synthesis, and applications of 4-bromo-2-chloro-1-alkoxybenzenes. Due to a scarcity of published data on 4-bromo-2-chloro-1-propoxybenzene, this guide will focus on the closely related and industrially significant analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . This compound is a key intermediate in the synthesis of prominent anti-diabetic drugs.[1][2] The methodologies, data, and reaction pathways detailed herein are intended to serve as a valuable resource for researchers engaged in organic synthesis and pharmaceutical development.

Physicochemical Properties

The physicochemical properties of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene and related halogenated phenyl ethers are crucial for their application in organic synthesis, dictating factors such as solubility, reaction kinetics, and purification strategies. A summary of these properties is presented below.

| Property | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 4-Bromo-2-chloro-1-methoxybenzene | 4-Bromo-2-chloro-1-ethylbenzene | 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene |

| CAS Number | 461432-23-5[1] | 50638-47-6 | 1310948-67-4 | 869569-66-4[3] |

| Molecular Formula | C15H14BrClO[] | C7H6BrClO | C8H8BrCl | C8H7BrCl2O |

| Molecular Weight | 325.63 g/mol [2][] | 221.48 g/mol | 219.50 g/mol | 269.95 g/mol |

| Melting Point | 41-43 °C[] | Solid (no specific mp given) | Not available | Not available |

| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg[] | Not available | Not available | Not available |

| Density | 1.4 ± 0.1 g/cm³[] | Not available | Not available | 1.592 ± 0.06 g/cm³ (predicted)[3] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[2] | Not available | Not available | Not available |

| Appearance | White to Off-white Low-Melting Solid[] | Solid | Not available | Not available |

Spectral Data of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Spectral analysis is essential for the structural elucidation and purity assessment of synthetic intermediates. The following data has been reported for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene:

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.28 (m, 3H), 7.08 (d, J = 8.8, 2H), 6.83 (d, J = 8.8, 2H), 4.00 (q, J = 7.0, 2H), 3.96 (s, 2H), 1.40 (t, J = 7.0, 3H)[5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9[5] |

| LC-MS (ESI positive) | m/z: 325 [M+H]⁺[5] |

A certificate of analysis for this compound typically includes ¹H-NMR, Mass Spectrometry, HPLC, IR, and TGA data.[6]

Synthesis and Experimental Protocols

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is synthesized via a multi-step process, typically starting from 5-bromo-2-chlorobenzoic acid.[7] The general approach involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and subsequent reduction.

One-Pot Synthesis from 5-bromo-2-chlorobenzoic acid

This protocol details a one-pot synthesis that avoids the isolation of the intermediate benzophenone.[7]

Step 1: Acyl Chloride Formation

-

To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL) and dimethylformamide (0.2 mL) under a nitrogen atmosphere, add oxalyl chloride (0.8 mL).[5][7]

-

After completion, concentrate the reaction mixture under vacuum at 40-45 °C to obtain an oily residue of 5-bromo-2-chlorobenzoyl chloride.[5][7]

Step 2: Friedel-Crafts Acylation and In Situ Reduction

-

Dissolve the oily residue in dichloromethane (20 mL) and cool to 0 °C.[5]

-

To this solution, add phenetole (1.1 mL) and aluminum chloride (2.3 g) at 0-5 °C.[7]

-

Stir the reaction mixture at 0-5 °C for 2 hours.[7]

-

Allow the reaction mixture to warm to approximately 20 °C and slowly add triethylsilane (3.4 mL).[7]

-

Stir the mixture for about 36 hours at 20-25 °C.[7]

Step 3: Work-up and Purification

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate (8%; 20 mL).[7]

-

Separate the layers and extract the aqueous layer with dichloromethane (10 mL).[7]

-

Combine the organic layers and wash with water (20 mL).[7]

-

Concentrate the organic layer under vacuum to obtain the crude product.[7]

-

The crude material can be purified by flash chromatography on silica gel or by recrystallization from ethanol.[8][9]

Reactivity and Applications in Drug Development

The chemical structure of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene offers several avenues for synthetic transformations. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are pivotal for constructing more complex molecular architectures.[10] The chlorine atom can also undergo nucleophilic substitution under specific conditions.[10]

The primary application of this compound is as a key intermediate in the synthesis of Dapagliflozin and Empagliflozin, which are sodium-glucose co-transporter 2 (SGLT2) inhibitors.[1][2] These drugs are used to manage blood glucose levels in type 2 diabetes.[1]

Visualized Workflows and Logical Relationships

To further elucidate the synthetic and logical pathways involving 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the following diagrams are provided.

References

- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 2. usbio.net [usbio.net]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]

- 9. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 4-Bromo-2-chloro-1-propoxybenzene, a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the bromination of 2-chlorophenol to yield the key intermediate, 4-bromo-2-chlorophenol. This intermediate is subsequently converted to the target molecule via a Williamson ether synthesis.

This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential two-step process:

-

Bromination of 2-chlorophenol: This initial step involves the electrophilic aromatic substitution of bromine onto the 2-chlorophenol ring to selectively produce 4-bromo-2-chlorophenol.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-bromo-2-chlorophenol is then deprotonated with a suitable base to form a phenoxide ion, which subsequently undergoes nucleophilic substitution with a propyl halide to furnish the desired this compound.

Caption: Synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 9 | 174-175 |

| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45 | 47-49 | 232-235 |

| This compound | C₉H₁₀BrClO | 249.53 | Not Reported | Predicted: >250 |

Table 2: Reaction Conditions and Yields

| Reaction Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| Step 1: Bromination | 2-Chlorophenol, Bromine | Chlorobenzene | Triethylamine hydrochloride | 0-15 | 4 | 99.1[1] |

| Step 2: Williamson Ether Synthesis | 4-Bromo-2-chlorophenol, 1-Bromopropane | Acetone | Potassium carbonate | Reflux (~56) | 12-24 | Not Reported (Typically high) |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 4-Bromo-2-chlorophenol | 7.46 (d), 7.19 (dd), 6.95 (d), 5.58 (s, OH) | 151.20, 131.59, 131.35, 129.23, 116.89, 116.05 | 3400-3600 (O-H stretch), 1580, 1480, 1280, 870, 810 | 206, 208, 210 (M⁺) |

| This compound | Predicted: 7.4 (d), 7.2 (dd), 6.9 (d), 4.0 (t), 1.8 (sextet), 1.0 (t) | Predicted: Aromatic carbons (110-160), O-CH₂ (approx. 70), -CH₂- (approx. 22), -CH₃ (approx. 10) | Predicted: 2850-3000 (C-H stretch), 1580, 1480, 1250 (C-O stretch), 870, 810 | Predicted: 248, 250, 252 (M⁺) |

Note: The spectroscopic data for this compound is predicted based on the structure and known values for similar compounds, as specific experimental data was not available in the searched literature.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-chlorophenol

This procedure is adapted from a patented method and is known to produce a high yield of the desired product.[1]

Materials:

-

2-Chlorophenol (257.0 g, 2.0 mol)

-

Chlorobenzene (350 g)

-

Triethylamine hydrochloride (12 g)

-

Bromine (320 g, 2.0 mol)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-chlorophenol in chlorobenzene.

-

Add triethylamine hydrochloride to the solution.

-

Cool the mixture to 5°C using an ice bath.

-

Add bromine dropwise over a period of 3 hours, maintaining the reaction temperature between 5°C and 10°C.

-

After the addition is complete, allow the reaction mixture to warm to 15°C and stir for an additional hour.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product. The product is reported to be of high purity (containing only a small percentage of the 6-bromo-2-chlorophenol isomer) and may be used in the next step without further purification.[1]

Step 2: Synthesis of this compound (General Procedure)

This is a generalized procedure for a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Materials:

-

4-Bromo-2-chlorophenol (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chlorophenol and anhydrous acetone.

-

Add anhydrous potassium carbonate to the mixture.

-

Add 1-bromopropane to the flask.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the general experimental workflow.

Caption: Logical flow of the two-step synthesis.

Caption: General experimental workflow for each synthetic step.

References

Preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate in the production of several pharmaceuticals, including the SGLT2 inhibitors dapagliflozin and empagliflozin.[1][2] This document provides a comprehensive overview of the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Chemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 461432-23-5 | [3] |

| Molecular Formula | C15H14BrClO | [3] |

| Molecular Weight | 325.63 g/mol | [3] |

| Appearance | White to off-white low-melting solid | [] |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 393.0 ± 32.0 °C (Predicted) | [5] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [] |

Synthetic Pathway Overview

The most common and industrially relevant synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene involves a two-step process. The first step is a Friedel-Crafts acylation reaction between 5-bromo-2-chlorobenzoyl chloride and phenetole to form an intermediate benzophenone. The second step is the reduction of this benzophenone to the desired diarylmethane product.

This approach offers a reliable and scalable method for producing the target compound in high purity and yield. Variations in reagents and conditions for each step allow for process optimization depending on available resources and desired outcomes.

Experimental Protocols

Two detailed protocols for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene are provided below, outlining different approaches to the activation and reduction steps.

Protocol 1: One-Pot Synthesis via Friedel-Crafts Acylation and Silane Reduction

This protocol describes a one-pot synthesis starting from 5-bromo-2-chlorobenzoic acid, utilizing oxalyl chloride for the formation of the acid chloride and triethylsilane for the subsequent reduction.[3][6][7]

Step 1: Formation of 5-bromo-2-chlorobenzoyl chloride

-

To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL), add dimethylformamide (0.2 mL) under a nitrogen atmosphere.[3][7]

-

Stir the reaction mixture for one hour at 25°C to 30°C.[3][7]

-

After completion of the reaction, concentrate the mixture under vacuum at 40°C to 45°C to obtain an oily residue of 5-bromo-2-chlorobenzoyl chloride.[3][7]

Step 2: Friedel-Crafts Acylation and In Situ Reduction

-

Dissolve the oily residue from the previous step in dichloromethane (20 mL) and cool the solution to 0°C.[3]

-

Add phenetole (1.1 mL) and aluminum chloride (2.3 g) to the solution at 0°C to 5°C.[3][8]

-

Stir the reaction mixture at 0°C to 5°C for 2 hours.[3]

-

Allow the reaction mixture to warm to approximately 20°C and slowly add triethylsilane (3.4 mL).[3]

-

Stir the mixture for about 36 hours at 20°C to 25°C.[3]

-

Upon completion, quench the reaction with water (40 mL) at 0°C to 15°C.[6]

-

Extract the product with toluene (2 x 20 mL).[6]

-

Wash the combined organic layers with water (10 mL) and concentrate under vacuum to yield an oily residue.[6]

-

For purification, dissolve the residue in ethanol (10 mL) and stir for 2 hours at -20°C to -15°C to precipitate a solid.[6]

-

Filter the solid, wash with pre-cooled ethanol (2 mL), and dry under vacuum at 25°C to 30°C to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[6]

Protocol 2: Synthesis with Borohydride Reduction

This alternative protocol employs sodium borohydride in the presence of a Lewis acid for the reduction of the intermediate benzophenone.[8]

Step 1: Formation of 5-bromo-2-chlorobenzoyl chloride

-

Follow Step 1 of Protocol 1.

Step 2: Friedel-Crafts Acylation

-

Dissolve the oily residue of 5-bromo-2-chlorobenzoyl chloride in dichloromethane (2 mL) and cool to 0°C.[8]

-

Add phenetole (1.1 mL) and aluminum chloride (1.25 g) at 0°C to 5°C.[8]

-

Stir the reaction mixture at 0°C to 5°C for one hour.[8]

Step 3: Reduction

-

Add tetrahydrofuran (20 mL) to the reaction mixture.[8]

-

Slowly add sodium borohydride (0.65 g) and aluminum chloride (2.3 g) to the reaction mixture at 0°C to 5°C.[8]

-

Stir the reaction mixture for approximately 16 hours at 60°C to 65°C.[8]

-

After the reaction is complete, concentrate the mixture at 50°C to 55°C.[8]

-

Quench the reaction with water (40 mL) at 0°C to 15°C.[8]

-

Extract the product, wash the organic layer, and concentrate under vacuum to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[8]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 97% | [3] |

| Purity | >98% | [9] |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.20-7.28 (m, 3H), 7.08 (d, J = 8.8, 2H), 6.83 (d, J = 8.8, 2H), 4.00 (q, J = 7.0, 2H), 3.96 (s, 2H), 1.40 (t, J = 7.0, 3H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) δ | 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9 | [3] |

| LC-MS (ESI positive) m/z | 325 [M+H]⁺ | [3] |

Process Considerations and Optimization

The synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be optimized by careful consideration of several factors:

-

Solvent Choice : While dichloromethane is commonly used, other solvents such as 1,2-dichloroethane and acetonitrile have also been reported.[3] However, the use of acetonitrile can lead to the formation of N-acetyl impurities.[6] A one-pot process that avoids acetonitrile as a solvent can circumvent this issue.[6][8]

-

Lewis Acid : Aluminum chloride is the most frequently cited Lewis acid for the Friedel-Crafts acylation. The stoichiometry of the Lewis acid can influence the reaction rate and yield.

-

Reducing Agent : Both triethylsilane with a Lewis acid (e.g., BF₃·OEt₂) and sodium borohydride with a Lewis acid (e.g., AlCl₃) are effective reducing agents for the benzophenone intermediate. The choice of reducing agent may depend on cost, safety, and scalability considerations.

-

Purification : The final product can be purified by recrystallization from a suitable solvent such as ethanol to achieve high purity.[6] Column chromatography on silica gel is also an effective purification method.[3]

Conclusion

The preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a well-established process with multiple documented synthetic routes. The Friedel-Crafts acylation followed by reduction is a robust and high-yielding method. By carefully selecting reagents and optimizing reaction conditions, this key pharmaceutical intermediate can be synthesized efficiently and in high purity, facilitating the development and manufacturing of important therapeutic agents.

References

- 1. apicule.com [apicule.com]

- 2. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 3. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene CAS#: 461432-23-5 [m.chemicalbook.com]

- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

Spectroscopic and Synthetic Elucidation of 4-Bromo-2-chloro-1-propoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a proposed synthetic route for the novel compound 4-Bromo-2-chloro-1-propoxybenzene. Due to the absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally related precursors to offer a robust predictive analysis. Detailed experimental protocols for the proposed synthesis are also provided, alongside a clear visualization of the synthetic workflow. This guide is intended to serve as a foundational resource for researchers engaging with this compound in synthetic chemistry and drug development endeavors.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with the known spectroscopic data of its precursor, 4-bromo-2-chlorophenol, and general principles of spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~3.9 | t | 2H | -OCH₂- |

| ~1.8 | sextet | 2H | -CH₂- |

| ~1.0 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-O |

| ~133 | C-Br |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | C-Cl |

| ~115 | Ar-CH |

| ~71 | -OCH₂- |

| ~22 | -CH₂- |

| ~10 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1580-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1050-1000 | Strong | C-O-C stretch (symmetric) |

| 850-750 | Strong | C-H bend (out-of-plane, aromatic) |

| 700-600 | Medium | C-Cl stretch |

| 600-500 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 250/252/254 | High | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |

| 207/209/211 | Medium | [M - C₃H₇]⁺ (Loss of propyl group) |

| 128/130 | Medium | [M - Br - C₃H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of the sodium salt of 4-bromo-2-chlorophenol with a propyl halide.

Experimental Protocol

Reaction: Williamson Ether Synthesis

-

Preparation of Sodium 4-bromo-2-chlorophenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-bromo-2-chlorophenol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

-

Alkylation Reaction:

-

To the solution of the sodium phenoxide, add 1.2 equivalents of 1-bromopropane (or 1-iodopropane for higher reactivity).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Spectroscopic Data of Precursor: 4-Bromo-2-chlorophenol

The following tables summarize the known spectroscopic data for the starting material, 4-bromo-2-chlorophenol.[1][2][3]

¹H NMR Data of 4-Bromo-2-chlorophenol

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.49 | d | 1H | Ar-H |

| 7.21 | dd | 1H | Ar-H |

| 6.95 | d | 1H | Ar-H |

| 5.75 | s | 1H | -OH |

¹³C NMR Data of 4-Bromo-2-chlorophenol

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 150.9 | C-OH |

| 132.8 | C-Br |

| 130.5 | Ar-CH |

| 128.9 | Ar-CH |

| 122.1 | C-Cl |

| 116.9 | Ar-CH |

Mass Spectrometry (MS) Data of 4-Bromo-2-chlorophenol

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 206/208/210 | High | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |

| 127/129 | Medium | [M - Br]⁺ |

| 99 | Medium | [M - Br - CO]⁺ |

Workflow Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectrum of 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-chloro-1-propoxybenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a comprehensive prediction based on the analysis of structurally similar compounds. The presented data is intended to serve as a reference for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development for the identification and characterization of this and related molecules.

Predicted Quantitative NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are derived from known spectral data of 4-bromo-2-chlorophenol and typical values for a propoxy group attached to a benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.50 | d | J ≈ 2.5 Hz | 1H |

| H-5 | ~ 7.25 | dd | J ≈ 8.8, 2.5 Hz | 1H |

| H-3 | ~ 6.90 | d | J ≈ 8.8 Hz | 1H |

| -OCH₂- | ~ 4.00 | t | J ≈ 6.6 Hz | 2H |

| -CH₂- | ~ 1.85 | sextet | J ≈ 7.0 Hz | 2H |

| -CH₃ | ~ 1.05 | t | J ≈ 7.4 Hz | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 154 |

| C-2 | ~ 128 |

| C-3 | ~ 115 |

| C-4 | ~ 116 |

| C-5 | ~ 133 |

| C-6 | ~ 132 |

| -OCH₂- | ~ 70 |

| -CH₂- | ~ 22 |

| -CH₃ | ~ 10 |

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its single, well-characterized residual solvent peak.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and TMS.

-

Gently agitate the vial until the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Visualizations

The following diagrams illustrate the molecular structure, and the logical relationships of the proton signaling in the predicted NMR spectrum of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted ¹H NMR spin-spin coupling (signaling pathways) for this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-chloro-1-propoxybenzene

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 4-Bromo-2-chloro-1-propoxybenzene, a halogenated aromatic ether. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected vibrational modes, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Core Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. This results in a unique spectral fingerprint that allows for the identification of functional groups and the elucidation of molecular structure. For ethers, the most prominent feature in an IR spectrum is the C-O-C stretching vibration. Halogenated organic compounds are characterized by intense C-X (where X is a halogen) stretching vibrations at low wavenumbers.[1]

Predicted Infrared Absorption Data for this compound

While a readily available experimental spectrum for this compound is not publicly documented, its IR absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups: a substituted benzene ring, an ether linkage, and carbon-halogen bonds. The following table summarizes the expected prominent peaks in the IR spectrum.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| 2960 - 2850 | Aliphatic C-H Stretch | Medium to Strong | Arising from the propoxy group's CH₂, and CH₃ stretching vibrations. |

| 1585 - 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected due to the substituted benzene ring. Aromatic ethers typically show C=C stretching vibrations in the 1600-1450 cm⁻¹ range. |

| 1250 - 1200 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Strong | This is a key diagnostic band for aromatic ethers.[2] |

| 1050 - 1000 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Medium | Another important band for identifying the ether linkage. |

| 800 - 600 | C-Cl Stretch | Strong | The position can vary depending on the substitution pattern. |

| 600 - 500 | C-Br Stretch | Strong | Generally found at lower wavenumbers than C-Cl stretches. The C-X stretching peak position decreases as the mass of the halogen increases.[1] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | The substitution pattern on the benzene ring influences the exact position of these bands. |

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Objective: To acquire a high-resolution infrared spectrum of this compound in the mid-infrared range (4000 - 400 cm⁻¹).

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample of this compound (assuming it is a liquid or a low-melting solid at room temperature)

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pasteur pipette or spatula

-

Appropriate solvent for cleaning (e.g., acetone, isopropanol)

-

Lens paper

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to obtain a spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film Method):

-

Clean the KBr or NaCl salt plates thoroughly with a suitable solvent and dry them completely using lens paper. Avoid touching the polished surfaces with bare hands.

-

Place a small drop of the liquid this compound onto the center of one salt plate using a clean Pasteur pipette.

-

Carefully place the second salt plate on top of the first, spreading the sample into a thin, uniform film between the plates. Avoid air bubbles.

-

-

Spectral Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

-

Close the sample compartment lid.

-

Set the desired acquisition parameters. Typical settings include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Compare the obtained spectrum with the predicted absorption bands (as detailed in the table above) to identify the characteristic functional groups.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Clean the plates thoroughly with a suitable solvent to remove all traces of the sample.

-

Store the salt plates in a desiccator to protect them from moisture.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, applicable to this compound.

Caption: Workflow for IR Spectroscopy Analysis.

References

Physical and chemical properties of 4-Bromo-2-chloro-1-propoxybenzene

An In-depth Technical Guide to 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly accessible literature. The information presented herein is a combination of available data for the compound and extrapolated properties based on its structural analogs, such as 4-bromo-2-chlorophenol and other halogenated alkoxybenzenes.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a propoxy group, makes it a potential intermediate in organic synthesis. Halogenated aromatic compounds are significant in the development of pharmaceuticals, agrochemicals, and specialty materials due to their versatile reactivity. This guide provides a summary of its known and inferred physical and chemical properties, a plausible synthetic route, expected reactivity, and potential applications.

Physical and Chemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₁₀BrClO | Calculated |

| Molecular Weight | 249.53 g/mol | Calculated |

| Appearance | Likely a liquid at room temperature | Inferred from analogs |

| Boiling Point | > 235 °C | Estimated based on 4-bromo-2-chlorophenol (232-235 °C) |

| Melting Point | Not available | - |

| Density | < 1.7 g/mL | Estimated based on 4-bromo-2-chlorophenol (~1.7 g/mL) |

| Solubility | Insoluble in water; soluble in organic solvents | General property of similar aromatic ethers |

Synthesis

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the O-alkylation of a phenol with an alkyl halide.

Synthetic Pathway

The synthesis would proceed by deprotonating the hydroxyl group of 4-bromo-2-chlorophenol with a base to form a phenoxide, which then acts as a nucleophile to attack a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an Sₙ2 reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol (General)

Materials:

-

4-bromo-2-chlorophenol[6]

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (or sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, or acetonitrile)

-

Deionized water

-

Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-chlorophenol in the anhydrous solvent.

-

Add an excess of potassium carbonate (as a base) to the solution.

-

Add a stoichiometric equivalent or a slight excess of the propyl halide to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic extraction solvent and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the substituted benzene ring. The alkoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the halogens are deactivating but also ortho-, para-directing.

Key Reactions:

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.[7][8][9] The position of the new substituent will be directed by the existing groups.

-

Nucleophilic Aromatic Substitution: The bromine and chlorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions (high temperature and pressure) or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Cleavage of the Ether Bond: The propoxy group can be cleaved under strongly acidic conditions (e.g., with HBr or HI).

Caption: Potential reactivity of this compound.

Potential Applications and Biological Activity

While no specific biological activities of this compound have been reported, halogenated organic compounds are of great interest in drug discovery and development.[10]

-

Pharmaceutical Intermediate: This compound can serve as a building block for more complex molecules with potential therapeutic applications. The bromine atom, in particular, is useful for introducing further complexity via cross-coupling reactions.

-

Drug Discovery: Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[11]

-

Material Science: Halogenated aromatic compounds can be used as precursors for polymers, liquid crystals, and other advanced materials.

The biological effects of halogenated benzenes can be varied, and some have been associated with toxicity.[12][13] Any research into the biological activity of this compound should be conducted with appropriate safety precautions.

Caption: Hypothetical biological interaction of this compound.

Safety and Handling

Safety data for this compound is not available. However, based on its precursor, 4-bromo-2-chlorophenol, and general knowledge of halogenated aromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Halogenated phenols are known to be irritants and can be toxic if swallowed or absorbed through the skin.[16][17][18] Assume this compound has similar or greater toxicity.

First Aid Measures (General Guidance):

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[14]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. francis-press.com [francis-press.com]

- 3. francis-press.com [francis-press.com]

- 4. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. cpachem.com [cpachem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the selective Suzuki-Miyaura cross-coupling reaction of 4-bromo-2-chloro-1-propoxybenzene. This protocol is designed to guide researchers in the synthesis of 4-aryl-2-chloro-1-propoxybenzene derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The inherent reactivity difference between the aryl-bromide and aryl-chloride bonds allows for a highly chemoselective reaction at the C-Br position.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For dihalogenated aromatic compounds, such as this compound, selective functionalization is crucial for multi-step synthetic strategies. The established reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This differential reactivity allows for the preferential coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This application note details a robust protocol for the selective arylation of this compound.

Reaction Principle

The selective Suzuki coupling of this compound with an arylboronic acid is achieved using a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst preferentially adds across the more reactive C-Br bond of the this compound.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by the base.

-

Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Careful selection of the catalyst, ligand, base, and reaction conditions is essential to ensure high selectivity and yield.

Experimental Protocol

This protocol is based on established procedures for the selective Suzuki coupling of similar bromo-chloro arenes.[3][4]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (2.0 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.002 equiv., 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.004 equiv., 0.4 mol%) and add them to the Schlenk flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene and degassed water in a 10:1 ratio (e.g., 2.0 mL toluene and 0.2 mL water for a 0.3 mmol scale reaction) to the flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer with water and then with a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-chloro-1-propoxybenzene product.

Data Presentation

The following tables summarize the typical reaction parameters and expected outcomes for the selective Suzuki coupling of this compound.

Table 1: Reagent Quantities and Ratios

| Reagent | Molar Ratio | Typical Amount (for 1 mmol scale) |

| This compound | 1.0 | 263.5 mg |

| Arylboronic Acid | 1.1 | 1.1 mmol |

| Pd(OAc)₂ | 0.002 | 0.45 mg |

| PCy₃·HBF₄ | 0.004 | 1.47 mg |

| Cs₂CO₃ | 2.0 | 651.8 mg |

| Toluene | - | 6.7 mL |

| Water | - | 0.67 mL |

Table 2: Reaction Conditions and Expected Yields with Various Arylboronic Acids

| Arylboronic Acid | Product | Expected Yield Range |

| Phenylboronic acid | 2-Chloro-4-phenyl-1-propoxybenzene | 85-95% |

| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-1-propoxybenzene | 80-90% |

| 4-Methylphenylboronic acid | 2-Chloro-4-(4-methylphenyl)-1-propoxybenzene | 85-95% |

| 3-Chlorophenylboronic acid | 2-Chloro-4-(3-chlorophenyl)-1-propoxybenzene | 70-80% |

Yields are based on similar reported selective Suzuki couplings and may vary depending on the specific substrate and reaction scale.[4]

Visualizations

Diagram 1: Catalytic Cycle of the Selective Suzuki Coupling

Caption: Catalytic cycle for the selective Suzuki coupling.

Diagram 2: Experimental Workflow

Caption: General experimental workflow for the selective Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective palladium-catalyzed cross-coupling reactions of 4-bromo-2-chloro-1-propoxybenzene. This substrate is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for site-selective functionalization, enabling the synthesis of a wide array of polysubstituted aromatic compounds.

Introduction and Reaction Principles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, selectivity is governed by the relative reactivity of the carbon-halogen bonds. The bond dissociation energy of the C-Br bond is lower than that of the C-Cl bond, making the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This intrinsic reactivity difference (C-I > C-Br > C-Cl > C-F) is the basis for the site-selective functionalization of the bromo position while leaving the chloro position intact for potential subsequent transformations.

This document outlines protocols for three major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings, focusing on the selective reaction at the C-Br bond of this compound.

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 12 | 85 |

| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O (5:1) | 90 | 10 | 95 |

Table 2: Heck Coupling of this compound with Various Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | 88 |

| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | NMP | 110 | 20 | 82 |

| 4 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(Cy)₃ (6) | Cs₂CO₃ | Toluene | 100 | 24 | 78 |

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 91 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 10 | 87 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 6 | 94 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Piperidine | Acetonitrile | 65 | 12 | 89 |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the site-selective cross-coupling reactions of this compound. It is crucial to optimize these conditions for specific coupling partners and desired outcomes.

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

-

Degassing of solvents and reaction mixtures is recommended to prevent oxidation of the palladium catalyst.

-

The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Degassed deionized water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

Materials:

-

This compound

-

Alkene (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Ligand (if required, e.g., P(o-tolyl)₃, P(Cy)₃) (2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if applicable, e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

-

Inert Atmosphere: Seal the tube and purge with an inert gas.

-

Reagent Addition: Add the anhydrous solvent (e.g., DMF) and the alkene (1.5 equiv.).

-

Reaction: Heat the sealed tube in an oil bath at the specified temperature (e.g., 100-120 °C) for the indicated time.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)

-

Amine base (e.g., Et₃N, i-Pr₂NH, piperidine) (2-3 equivalents)

-

Anhydrous solvent (e.g., THF, Toluene, DMF)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60 °C).

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General experimental workflow for cross-coupling reactions.

Selectivity in Cross-Coupling of this compound

Caption: Rationale for site-selectivity in cross-coupling reactions.

Application Notes and Protocols for the Sonogashira Reaction of 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

The substrate, 4-Bromo-2-chloro-1-propoxybenzene, presents an interesting scaffold for molecular elaboration. The presence of both chloro and bromo substituents offers the potential for selective functionalization, as the reactivity of halogens in palladium-catalyzed cross-coupling reactions typically follows the trend I > Br > Cl. This allows for the preferential coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. These application notes provide a detailed protocol and representative data for the Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

-

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt, and a base, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes. This data is based on typical results obtained for Sonogashira reactions of substituted aryl bromides.